molecular formula C8H4F4O2 B1294408 2,3,5,6-Tetrafluoro-4-methylbenzoic acid CAS No. 652-32-4

2,3,5,6-Tetrafluoro-4-methylbenzoic acid

Cat. No.: B1294408
CAS No.: 652-32-4
M. Wt: 208.11 g/mol
InChI Key: COOULIOYEXBFDT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom in the para position is replaced by a methyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid typically involves the fluorination of 4-methylbenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluorobenzoic acid derivatives, while reduction can produce tetrafluorobenzyl alcohols.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit enhanced binding affinity and metabolic stability.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds are known for their improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluoro-4-methylbenzoic acid exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and receptor-ligand interactions.

Comparison with Similar Compounds

    2,3,5,6-Tetrafluorobenzoic acid: Similar structure but lacks the methyl group.

    4-Methylbenzoic acid: Similar structure but lacks the fluorine atoms.

    2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: 2,3,5,6-Tetrafluoro-4-methylbenzoic acid is unique due to the combination of fluorine atoms and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOULIOYEXBFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215508
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

652-32-4
Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name p-Toluic acid, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoro-4-methyl-benzoic acid
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Synthesis routes and methods I

Procedure details

The product of step (a) above (4.3 g) was mixed with diethyl ether (30 ml), the mixture cooled to -70° C., and maintained at this temperature whilst a solution of n-butyllithium in n-hexane (1.6 M, 16.4 ml) was slowly added. The mixture was stirred for a period of 1 hour during which time a fine white precipitate was formed. Dry carbon dioxide gas was then passed into the mixture for 30 minutes whilst the temperature was maintained within the range -70° to -40° C., and continued to be passed in thereafter whilst the mixture was allowed to warm to the ambient temperature. After acidifying with dilute hydrochloric acid (6 N, 40 ml) the organic phase was separated, washed with water and dried over anhydrous magnesium sulphate. After evaporation of the solvents under reduced pressure the residual solid was recrystallised from toluene to yield 2,3,5,6-tetrafluoro-4-toluic acid, m.p. 170° C. identified by infra red and nuclear magnetic resonance spectroscopy.
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (2.7M in n-hexane, 21 cm3) was added dropwise to a stirred solution of 2,3,5,6-tetrafluorotoluene (9.0 g) in dry dimethoxymethane cooled to -70° C. under a nitrogen atmosphere and the mixture stirred for one hour. Carbon dioxide was then passed into the mixture for 3 hours during which time a white solid precipitate formed. After allowing the mixture to attain the ambient temperature (ca. 22° C.) it was poured into water. The resultant mixture was acidified with dilute hydrochloric acid and extracted with diethyl ether. The ethereal extract was washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent yielded a semi solid residue which on trituration with petroleum ether (boiling range 40°-60° C.) gave 4-methyl-2,3,5,6-tetrafluorobenzoic acid (2.5 g) white crystals, mp 168° C. (Infra red C=O, 1700 cm-1.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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